molecular formula C14H10N4S B044145 Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine CAS No. 122033-01-6

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine

Cat. No. B044145
M. Wt: 266.32 g/mol
InChI Key: CODICMXJADBLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine, also known as DBT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBT is a tricyclic molecule that contains a thiazepine ring fused with a triazole and a benzene ring.

Mechanism Of Action

The mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been reported to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and anxiety. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters. The exact mechanism by which Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine modulates neurotransmitter systems is still under investigation.

Biochemical And Physiological Effects

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has antitumor activity against various cancer cell lines, including lung cancer, colon cancer, and breast cancer. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has also been reported to have antidepressant and anxiolytic activities in animal models. In addition, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been shown to have antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine is also soluble in a range of solvents, which makes it easy to handle in the laboratory. However, there are also some limitations to the use of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine in lab experiments. It is a relatively new compound, and its properties and behavior are not well understood. In addition, the mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine is not well characterized, which makes it difficult to design experiments that target specific pathways or systems.

Future Directions

There are several future directions for research on Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine. One area of interest is the development of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine-based organic semiconductors for use in organic electronics. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine-based semiconductors have shown promising results in the development of organic light-emitting diodes and organic field-effect transistors, and further research in this area could lead to the development of new technologies. Another area of interest is the investigation of the mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine. A better understanding of the molecular pathways and systems that are modulated by Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine could lead to the development of more targeted and effective therapies. Finally, further research is needed to explore the potential applications of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine in other fields, such as material science and environmental science.

Synthesis Methods

The synthesis of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,4-dichloronitrobenzene in the presence of sodium hydroxide and copper powder. The reaction proceeds through the formation of an intermediate, which is then reduced to Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine using sodium dithionite. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has shown potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been reported to have antitumor, antidepressant, and anxiolytic activities. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems. In material science, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been used as a building block for the synthesis of organic semiconductors. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine-based organic semiconductors have shown promising results in the development of organic light-emitting diodes and organic field-effect transistors. In organic electronics, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been used as a dopant for the synthesis of conducting polymers.

properties

CAS RN

122033-01-6

Product Name

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaen-17-amine

InChI

InChI=1S/C14H10N4S/c15-9-5-6-13-11(7-9)18-8-16-17-14(18)10-3-1-2-4-12(10)19-13/h1-8H,15H2

InChI Key

CODICMXJADBLMH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)N

Other CAS RN

122033-01-6

synonyms

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine

Origin of Product

United States

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